Ampha-AM toxin I
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Overview
Description
Ampha-AM toxin I is a host-specific phytotoxin produced by the fungus Alternaria mali, which is responsible for apple leaf spot disease. This compound is a cyclic depsipeptide consisting of unique amino acids and an alpha-hydroxy acid. It selectively induces veinal necrosis on the leaves of disease-susceptible apple cultivars .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ampha-AM toxin I can be synthesized using the Fmoc-based solid-phase method for the synthesis of linear depsipeptides. The cyclization of these linear depsipeptides is achieved using N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide (HATU) . This method is efficient and rapid, allowing for the preparation of both AM-toxins and their analogs.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the solid-phase synthesis method mentioned above could be adapted for large-scale production. This would involve automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ampha-AM toxin I undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as esters, secondary amides, and aromatic ethers .
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ampha-AM toxin I has several scientific research applications:
Chemistry: It is used as a model compound for studying cyclic depsipeptides and their synthesis.
Medicine: While not directly used in medicine, its structure and mechanism of action provide insights into designing similar compounds for therapeutic purposes.
Mechanism of Action
Ampha-AM toxin I exerts its effects by targeting the plasma membrane and chloroplasts of susceptible apple cultivars. It causes modifications in the plasma membrane, leading to increased electrolyte leakage. Additionally, it disrupts the chloroplast function by inhibiting photosynthetic CO2 fixation . These actions result in veinal necrosis and overall leaf damage.
Comparison with Similar Compounds
Similar Compounds
AM-toxin II: Another host-specific phytotoxin produced by Alternaria mali, with a similar cyclic depsipeptide structure.
Alternariolide: A related compound with similar phytotoxic effects on apple leaves.
Uniqueness
Ampha-AM toxin I is unique due to its specific amino acid composition and its highly selective action on susceptible apple cultivars. Its ability to induce veinal necrosis makes it a valuable tool for studying plant-pathogen interactions and developing disease-resistant crops .
Properties
CAS No. |
87105-10-0 |
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Molecular Formula |
C24H33N3O6 |
Molecular Weight |
459.5 g/mol |
IUPAC Name |
9-[4-(4-methoxyphenyl)butyl]-3-methyl-6-methylidene-12-propan-2-yl-1-oxa-4,7,10-triazacyclododecane-2,5,8,11-tetrone |
InChI |
InChI=1S/C24H33N3O6/c1-14(2)20-23(30)27-19(9-7-6-8-17-10-12-18(32-5)13-11-17)22(29)25-15(3)21(28)26-16(4)24(31)33-20/h10-14,16,19-20H,3,6-9H2,1-2,4-5H3,(H,25,29)(H,26,28)(H,27,30) |
InChI Key |
HIZFOBQMHOLKJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)OC(C(=O)NC(C(=O)NC(=C)C(=O)N1)CCCCC2=CC=C(C=C2)OC)C(C)C |
Origin of Product |
United States |
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